1-(3-Hydroxy-1-adamantyl)ethanone

Overview

Description

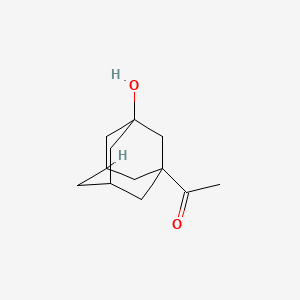

1-(3-Hydroxy-1-adamantyl)ethanone is an organic compound with the molecular formula C12H18O2. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The compound is characterized by the presence of a hydroxyl group (-OH) attached to the adamantane core and a ketone group (-COCH3) at the ethanone moiety. This unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

Adamantane derivatives, in general, have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They often interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .

Mode of Action

Adamantane derivatives often undergo radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .

Biochemical Pathways

The radical-based functionalization reactions of adamantane derivatives can potentially affect various biochemical pathways .

Result of Action

The unique stability and reactivity of adamantane derivatives can potentially lead to diverse molecular and cellular effects .

Action Environment

The compound is recommended to be stored at -20°c , suggesting that temperature could be a significant environmental factor affecting its stability.

Biochemical Analysis

Biochemical Properties

1-(3-Hydroxy-1-adamantyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as NADPH oxidase, reducing the production of reactive oxygen species . Additionally, this compound can modulate the activity of certain kinases, impacting cell signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it can reduce the expression of pro-inflammatory cytokines and enhance the expression of antioxidant enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their conformation and activity . This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged reduction in oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can influence the metabolism of fatty acids and glucose, leading to changes in energy production and storage . Additionally, this compound can modulate the activity of enzymes involved in detoxification processes, enhancing the removal of harmful substances from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function can be affected by its localization, as different compartments contain distinct sets of biomolecules . For example, in the mitochondria, this compound can influence energy production and oxidative stress, while in the nucleus, it can modulate gene expression . Targeting signals and post-translational modifications play a crucial role in directing the compound to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxy-1-adamantyl)ethanone can be synthesized through several methods. One common approach involves the oxidation of 1-(3-hydroxyadamantan-1-yl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions, yielding the desired ketone with high purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxy-1-adamantyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid derivative.

Reduction: The ketone group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as PCC, Jones reagent, or potassium permanganate are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of 1-(3-carboxy-1-adamantyl)ethanone.

Reduction: Formation of 1-(3-hydroxy-1-adamantyl)ethanol.

Substitution: Formation of various substituted adamantyl ethanone derivatives.

Scientific Research Applications

1-(3-Hydroxy-1-adamantyl)ethanone has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.

Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: The compound is utilized in the production of advanced materials, coatings, and as a precursor for pharmaceuticals

Comparison with Similar Compounds

- 1-Adamantylacetic acid

- 1-(3-Hydroxyadamantan-1-yl)ethanol

- 1-(3-Hydroxyadamantan-1-yl)propanone

Comparison: 1-(3-Hydroxy-1-adamantyl)ethanone is unique due to its specific combination of hydroxyl and ketone groups attached to the adamantane core. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 1-Adamantylacetic acid lacks the ketone group, while 1-(3-Hydroxyadamantan-1-yl)ethanol lacks the ethanone moiety, resulting in different chemical behaviors and applications .

Biological Activity

Overview

1-(3-Hydroxy-1-adamantyl)ethanone, an organic compound with the molecular formula C12H18O2, is a derivative of adamantane characterized by a hydroxyl group and a ketone group. This unique structure imparts specific chemical and biological properties that have garnered interest in various scientific fields, particularly in medicinal chemistry and biochemistry.

This compound exhibits significant biochemical activity, particularly in its interactions with enzymes and proteins. Research indicates that it influences several pathways related to oxidative stress and inflammation:

- Enzyme Interactions : The compound interacts with enzymes involved in oxidative stress, notably NADPH oxidase, leading to a reduction in reactive oxygen species (ROS) production.

- Cell Signaling : It has been shown to modulate cell signaling pathways associated with inflammation, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to several molecular mechanisms:

- Binding Affinity : The compound binds to specific biomolecules, altering their conformation and activity. This interaction may enhance or inhibit enzymatic functions depending on the target protein.

- Oxidative Stress Modulation : By reducing ROS levels, it may protect cells from oxidative damage, making it a candidate for further investigation in neurodegenerative diseases and cancer .

Research Findings and Case Studies

Recent studies have highlighted the potential of this compound in various biological contexts:

- Antimicrobial Activity : Research indicates that derivatives of adamantane, including this compound, exhibit antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting its utility as an antimicrobial agent .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies showed that it significantly reduced pro-inflammatory cytokine production in activated macrophages .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar adamantane derivatives is essential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Hydroxyl and ketone groups | Antimicrobial, anti-inflammatory |

| 1-Adamantylacetic acid | Lacks ketone group | Limited antimicrobial activity |

| 1-(3-Hydroxyadamantan-1-yl)ethanol | Hydroxyl group only | Moderate anti-inflammatory effects |

This table illustrates that the combination of functional groups in this compound contributes to its distinct biological activities compared to other derivatives.

Applications in Scientific Research

The diverse applications of this compound are noteworthy:

Properties

IUPAC Name |

1-(3-hydroxy-1-adamantyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h9-10,14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGGLYJERYAKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343737 | |

| Record name | 1-(3-Hydroxy-1-adamantyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39917-38-9 | |

| Record name | 1-(3-Hydroxy-1-adamantyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.